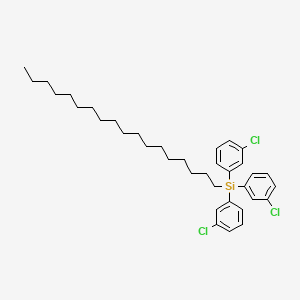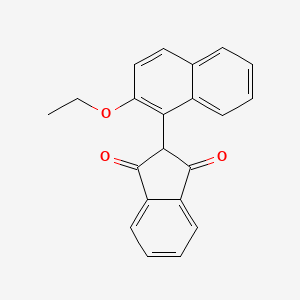
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes both naphthalene and indene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves the esterification of β-naphthol with ethyl alcohol and sulfuric acid, followed by further reactions to introduce the indene moiety . Another method involves the reaction of β-naphtholsodium with diethylsulfate in a weak aqueous base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Ethoxynaphthalene: Shares the naphthalene moiety but lacks the indene structure.
1H-Indene-1,3(2H)-dione: Contains the indene structure but lacks the naphthalene moiety.
Uniqueness
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to its combined naphthalene and indene structures, which confer distinct chemical and physical properties.
属性
CAS 编号 |
27533-85-3 |
|---|---|
分子式 |
C21H16O3 |
分子量 |
316.3 g/mol |
IUPAC 名称 |
2-(2-ethoxynaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C21H16O3/c1-2-24-17-12-11-13-7-3-4-8-14(13)18(17)19-20(22)15-9-5-6-10-16(15)21(19)23/h3-12,19H,2H2,1H3 |
InChI 键 |
SUUSVNHRMVCSMB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








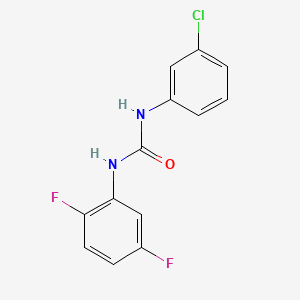
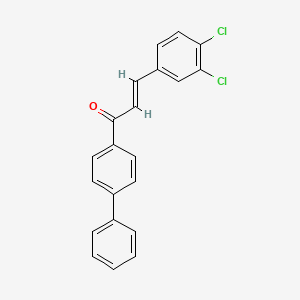
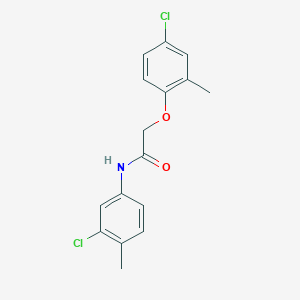
![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)
![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
